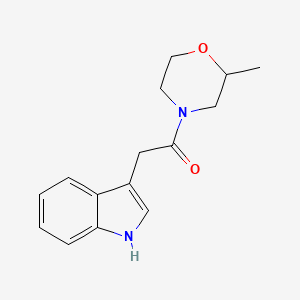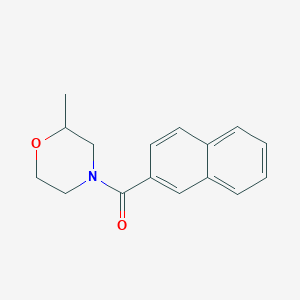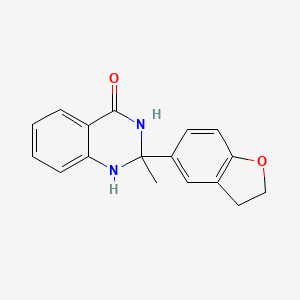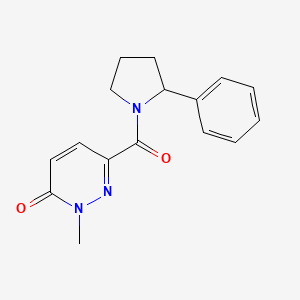
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one, also known as GSK-3β inhibitor VIII, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyridazinone class of compounds and has been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various physiological processes.
作用机制
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one involves the inhibition of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ, an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one have been extensively studied. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to have positive effects on glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one in lab experiments is its specificity for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ. This compound has been shown to selectively inhibit 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ without affecting other kinases, which makes it a valuable tool for studying the role of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one. One area of interest is its potential use in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various diseases.
合成方法
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one has been described in several research articles. One of the most commonly used methods involves the reaction of 2-methyl-6-nitro-pyridazin-3-one with 2-phenylpyrrolidine-1-carboxylic acid in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of Alzheimer's disease. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-oneβ has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to improve cognitive function in animal models of the disease.
属性
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,9-10,14H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSSDXWQIYBRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

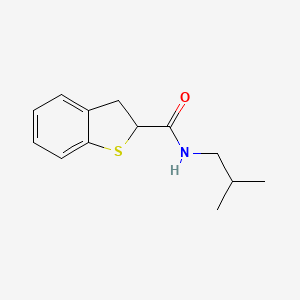
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
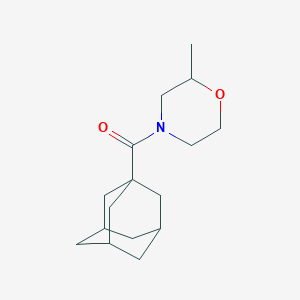
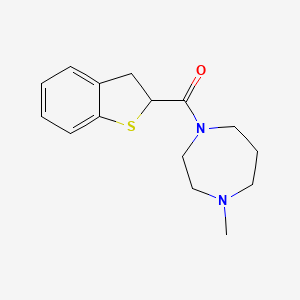

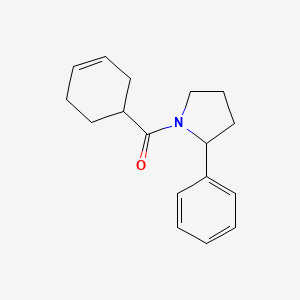

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)
